1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is an organic compound classified as a triazole derivative. This compound is notable for its complex structure, which includes a propanone backbone, hydroxyl group, and two methoxy-substituted phenyl groups. Triazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical development .
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves several multi-step organic reactions. Key methods include:
The reaction conditions are critical for successful synthesis. Catalysts may be employed to enhance reaction rates and yields. Purification techniques such as recrystallization or chromatography are essential to isolate the desired product in high purity.
The molecular structure of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can be represented using various chemical notation systems:
InChI=1S/C19H19N3O4/c1-25-16-9-5-3-7-14(16)18(23)19(24,11-22-13-20-12-21-22)15-8-4-6-10-17(15)26-2/h3-10,12-13,24H,11H2,1-2H3
COC1=CC=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3OC)O
These notations provide a comprehensive representation of the compound's structure and functional groups .
The compound can undergo several chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent and temperature is crucial for achieving desired reaction outcomes.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways and contribute to the compound's pharmacological effects.
The physical properties of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- include:
| Property | Value |
|---|---|
| Molecular Weight | 353.4 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Chemical properties include stability under various conditions and reactivity with other chemical species. The presence of functional groups such as hydroxyl and methoxy affects its solubility and reactivity.
The applications of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- span multiple fields:
This compound exemplifies the importance of triazole derivatives in research and industry due to their diverse biological activities and potential therapeutic applications.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2